

# Spectral Analysis of Ethyl 2-methoxy-5-sulfamoylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 2-methoxy-5-sulfamoylbenzoate*

Cat. No.: *B1265779*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **Ethyl 2-methoxy-5-sulfamoylbenzoate**, a key intermediate and known impurity in the synthesis of the antipsychotic drug Sulpiride. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and quality control of related pharmaceutical compounds.

## Introduction

**Ethyl 2-methoxy-5-sulfamoylbenzoate**, with the chemical formula  $C_{10}H_{13}NO_5S$  and a molecular weight of 259.28 g/mol, is a significant compound in pharmaceutical development, particularly in the manufacturing of Sulpiride.<sup>[1]</sup> It is also recognized as "Sulpiride impurity C" in the European Pharmacopoeia.<sup>[2][3][4][5]</sup> Accurate spectral analysis is crucial for its identification, purity assessment, and to ensure the quality of the final active pharmaceutical ingredient (API). This guide presents a summary of its expected spectral characteristics.

## Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for **Ethyl 2-methoxy-5-sulfamoylbenzoate**. This data is based on the analysis of its chemical structure and

comparison with known spectral data of similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.2	d	1H	Ar-H
~7.8	dd	1H	Ar-H
~7.1	d	1H	Ar-H
~4.8	s (broad)	2H	-SO <sub>2</sub> NH <sub>2</sub>
4.41	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
3.95	s	3H	-OCH <sub>3</sub>
1.40	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type
~165	C=O (ester)
~158	Ar-C-O
~135	Ar-C
~130	Ar-C
~125	Ar-C-S
~120	Ar-C
~115	Ar-C
~62	-OCH <sub>2</sub> CH <sub>3</sub>
~57	-OCH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3350 - 3250	Medium	N-H	Symmetric & Asymmetric Stretching
3100 - 3000	Medium	C-H (Aromatic)	Stretching
2980 - 2850	Medium	C-H (Aliphatic)	Stretching
~1720	Strong	C=O (Ester)	Stretching
~1600, ~1480	Medium	C=C (Aromatic)	Stretching
~1340, ~1160	Strong	S=O (Sulfonamide)	Asymmetric & Symmetric Stretching
~1250	Strong	C-O (Ester)	Stretching
~1080	Medium	C-O (Aryl ether)	Stretching

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
259	[M] <sup>+</sup> (Molecular Ion)
214	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
180	[M - SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data of **Ethyl 2-methoxy-5-sulfamoylbenzoate**. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Ethyl 2-methoxy-5-sulfamoylbenzoate** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

#### $^1\text{H}$ NMR Spectroscopy:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Parameters:
  - Number of scans: 16-64
  - Relaxation delay: 1-2 s
  - Pulse width:  $90^\circ$
  - Spectral width: -2 to 12 ppm

#### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Parameters:
  - Number of scans: 1024 or more
  - Relaxation delay: 2-5 s
  - Pulse width:  $90^\circ$
  - Spectral width: 0 to 200 ppm
  - Proton decoupling: Applied during acquisition.

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **Ethyl 2-methoxy-5-sulfamoylbenzoate** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Scan range: 4000 to 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16-32
  - A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Sample Preparation:

- Dissolve a small amount of **Ethyl 2-methoxy-5-sulfamoylbenzoate** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution as necessary for the specific ionization technique.

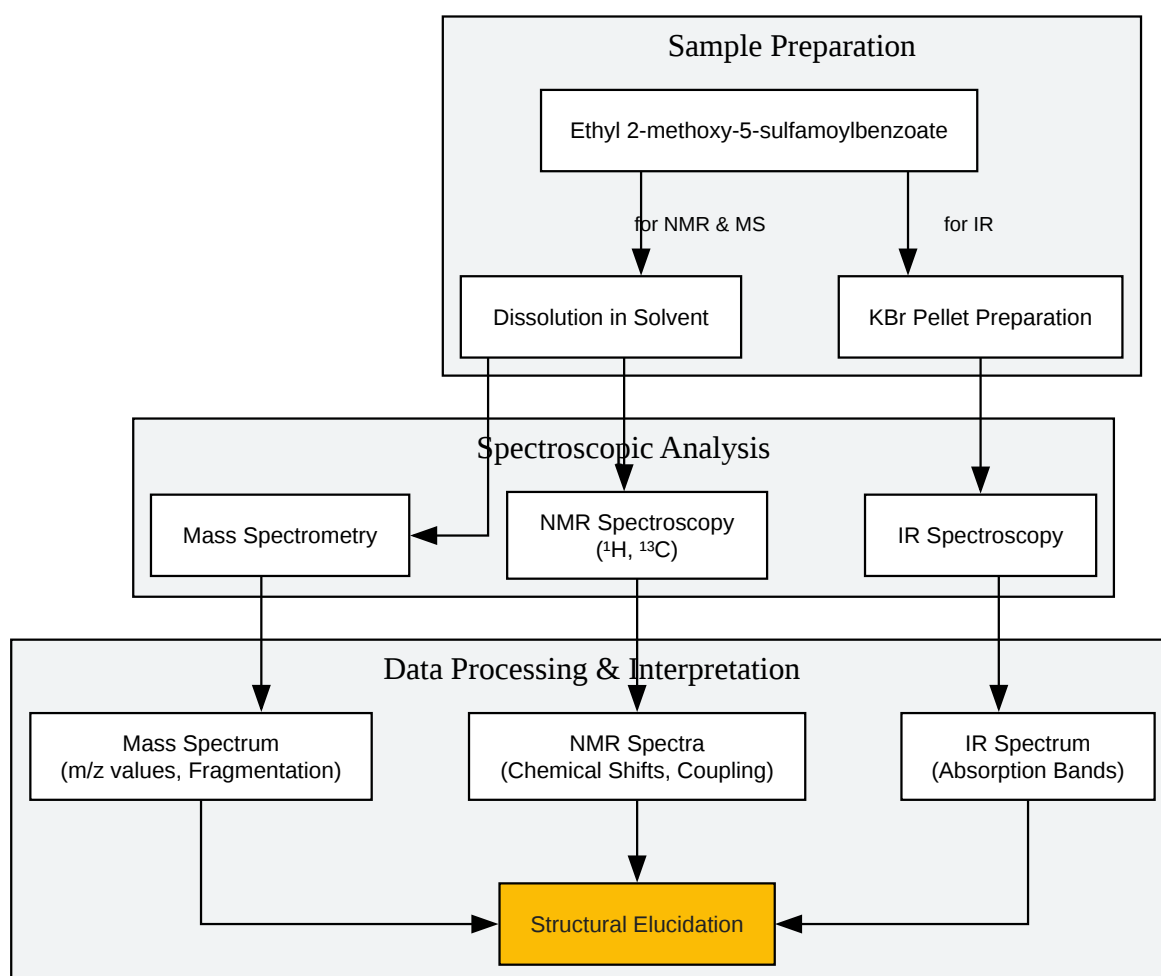
#### Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
- Parameters:

- Ionization energy: 70 eV
- Source temperature: 200-250 °C
- Mass range: m/z 40-400

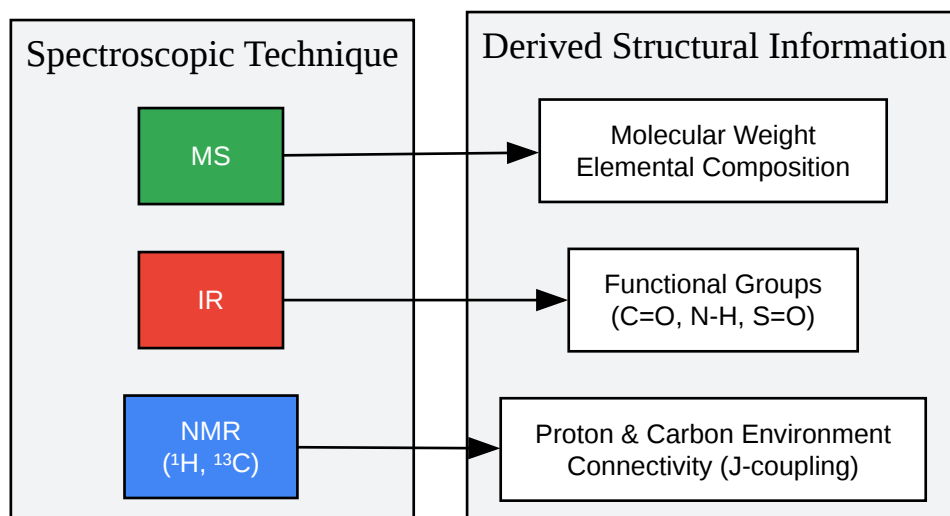
## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships between the spectroscopic techniques and the derived structural information.



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Caption: General workflow for the acquisition and analysis of spectral data.



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Caption: Logical relationships between spectroscopic techniques and derived information.

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## References

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